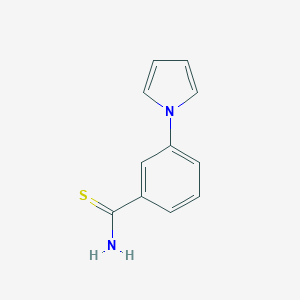
N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine involves various chemical reactions, including the Ugi reaction facilitated by cellulose-SO3H as a biodegradable solid acid catalyst, which has been applied for the synthesis of α-amino amide and thiazin derivatives among others (Mofakham, Hezarkhani, & Shaabani, 2012). Additionally, methodologies involving the cyclization of thioureas under certain conditions have led to new approaches to thiazin-4-ones, highlighting the versatility of synthesis techniques for these compounds (Koščík, Dzurilla, & Kutschy, 2010).
Molecular Structure Analysis
The molecular structure of thiazin derivatives has been elucidated through various techniques, including X-ray crystallography. For instance, the structure of similar compounds has been determined, showcasing the typical features of thiazin rings and their substituents, which play a critical role in their chemical behavior and potential interactions (Kulakov et al., 2015).
Chemical Reactions and Properties
Thiazin derivatives participate in a range of chemical reactions, demonstrating a variety of chemical properties. For example, reactions involving the N-formylation and N-methylation of amines using CO2 as a carbon source have been catalyzed by thiazolium carbene-based catalysts, underscoring the reactivity of these compounds in synthetic chemistry (Das et al., 2016).
Applications De Recherche Scientifique
Immune System Activation
Imiquimod and its analogues, including compounds similar to N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, activate the immune system through localized induction of cytokines such as interferon-alpha, interferon-beta, and various interleukins. This immune response modifier class has shown diverse biological functions, including immunoregulatory, antiviral, antiproliferative, and antitumor activities, without inherent antiviral or antiproliferative activity in vitro. These compounds, particularly imiquimod, have been used as topical agents to treat various skin disorders, infections, and neoplasms (Syed, 2001).
Degradation of Hazardous Compounds
Advanced oxidation processes (AOPs) are effective in mineralizing nitrogen-containing compounds like amines, which are resistant to conventional degradation. These processes can efficiently degrade nitrogen-containing amino and azo compounds, often used in textile, agricultural, and chemical industries. Studies suggest that certain advanced oxidation processes, such as those involving ozone and Fenton processes, are highly reactive to amines, dyes, and pesticides, offering promising avenues for the degradation of recalcitrant nitrogen-containing compounds (Bhat & Gogate, 2021).
Impact on Antioxidant Vitamins and Lipid Peroxidation
Research on synthetic compounds structurally similar to N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, such as N-(1,3-benzothiazol-2-yl)-N-(4,5-dihydro-1H-imidazol-2-yl) amine (2-Amdz), indicates significant effects on serum levels of vitamins A, E, and C, as well as malondialdehyde (MDA) in rats. These studies suggest that compounds like 2-Amdz induce stress, increase free radicals, and significantly decrease serum antioxidant vitamin levels (Karatas et al., 2005).
Organic Synthesis Applications
N-halo reagents, including N-halo amines, play a significant role in various organic functional group transformations such as oxidation reactions, halogenation of compounds, and acylation of alcohols, among others. These applications highlight the versatility of N-halo compounds, including those similar to N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, in organic synthesis (Kolvari et al., 2007).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions needed for its handling and disposal.
Orientations Futures
This involves predicting or suggesting further studies that can be done with the compound. This could include developing new synthetic routes, finding new reactions, discovering new properties, or finding new applications.
Propriétés
IUPAC Name |
N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S/c1-7(2)6-10-8-9-4-3-5-11-8/h7H,3-6H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYLAMQPEIOABW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NCCCS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpropyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

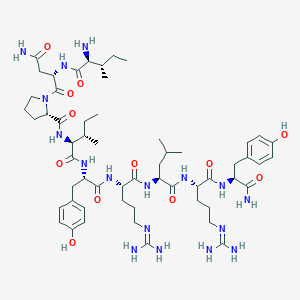
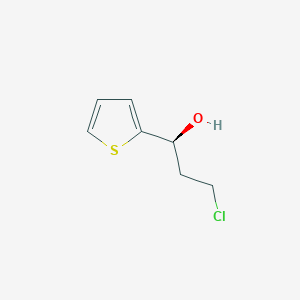
![N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide](/img/structure/B71800.png)
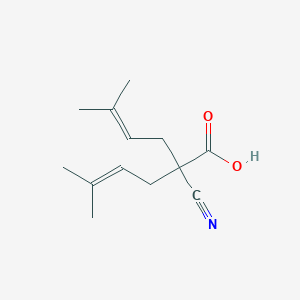

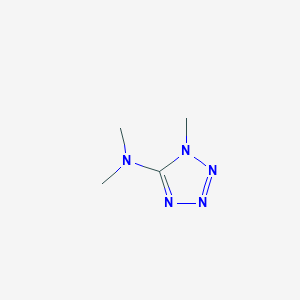
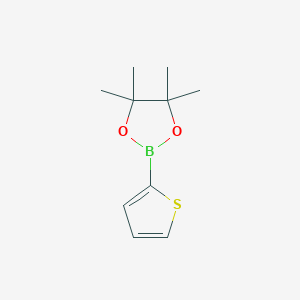
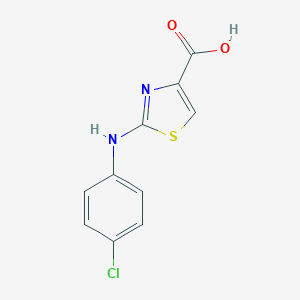
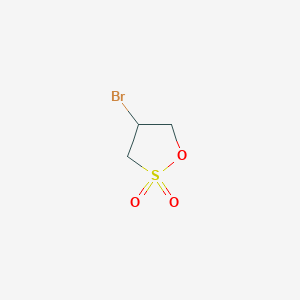
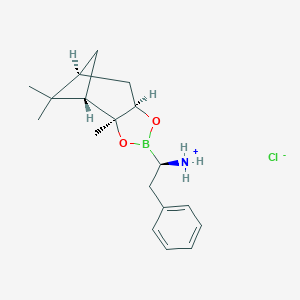
![1-Oxaspiro[3.5]nonan-7-ol](/img/structure/B71821.png)
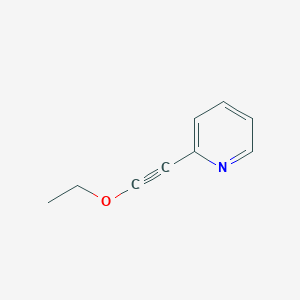
![Furo[3,2-b]pyridine-5-carboxamide](/img/structure/B71825.png)
